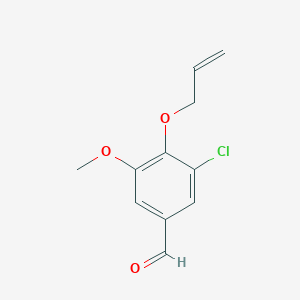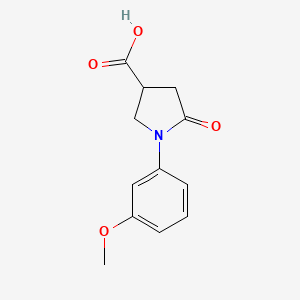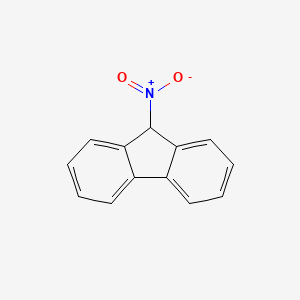
9-Nitro-9H-fluorene
Übersicht
Beschreibung
9-Nitro-9H-fluorene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a nitro group (-NO2) attached to the ninth position of the fluorene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitro-9H-fluorene typically involves the nitration of fluorene. One common method is the reaction of fluorene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the ninth position.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where fluorene is continuously fed into a reactor containing the nitrating mixture. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Nitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-fluorenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 9-Fluorenone derivatives.
Reduction: 9-Amino-9H-fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Nitro-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a probe in studying the interactions of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Nitro-9H-fluorene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pathways involved include redox reactions and nucleophilic substitution, which can affect cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Fluorene: The parent compound without the nitro group.
9-Fluorenone: An oxidized derivative of fluorene.
2-Nitrofluorene: A nitro derivative with the nitro group at the second position.
Comparison:
Uniqueness: 9-Nitro-9H-fluorene is unique due to the specific positioning of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other nitrofluorenes.
Chemical Properties: The presence of the nitro group at the ninth position affects the compound’s electronic distribution, making it more reactive in certain chemical reactions.
Applications: While fluorene and its derivatives have broad applications, this compound’s specific structure makes it particularly useful in specialized research and industrial applications.
Eigenschaften
IUPAC Name |
9-nitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFBOYSYKCJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932593 | |
| Record name | 9-Nitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14544-96-8, 55345-04-5 | |
| Record name | 9H-Fluorene, 9-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014544968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055345045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Nitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40932593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51I17870V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


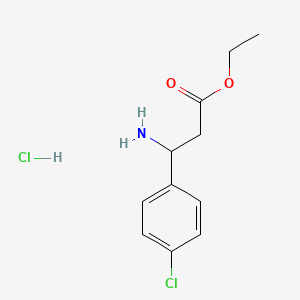
![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)
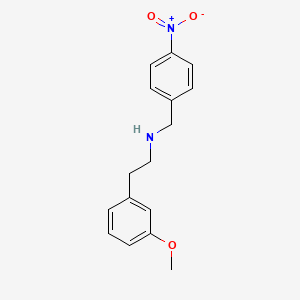
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
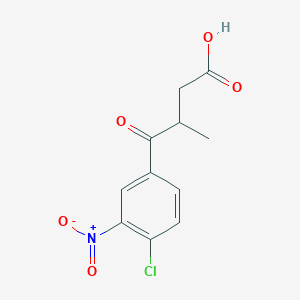
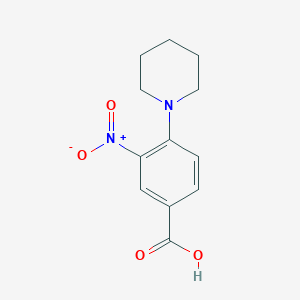
![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)
![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)
